6-Chloro-5-ethylthioindole
Description
6-Chloro-5-ethylthioindole is a substituted indole derivative characterized by a chlorine atom at the 6-position and an ethylthio (-S-CH₂CH₃) group at the 5-position of the indole scaffold. Indole derivatives are critical in medicinal chemistry and material science due to their diverse bioactivity and structural versatility. This analysis will instead focus on structurally related chloro-substituted indoles, emphasizing how substituent type and position influence properties.
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
6-chloro-5-ethylsulfanyl-1H-indole |
InChI |
InChI=1S/C10H10ClNS/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h3-6,12H,2H2,1H3 |
InChI Key |
KSNUCSMYTBROAK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C2C(=C1)C=CN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of chloro-substituted indoles from the evidence:
Notes:
- Substituent effects: Electron-withdrawing groups (e.g., -F in 6-Chloro-5-fluoroindole) increase molecular polarity and melting points compared to alkyl-substituted analogs (e.g., 6-Chloro-5-methylindole) . Carboxylate esters (e.g., methyl carboxylates in ) exhibit higher molecular weights and altered solubility compared to non-esterified indoles.
Key Research Findings
- Bioactivity correlations : Chloro and fluoro substituents at the 5- and 6-positions (e.g., 6-Chloro-5-fluoroindole) are common in kinase inhibitors due to enhanced binding affinity .
- Thermal stability : Higher melting points in halogenated derivatives (e.g., 105–107°C for 6-Cl-5-F-indole vs. 88–91°C for 6-Cl-indole) suggest stronger intermolecular forces .
- Functional group impact : Ethylthio groups (hypothetical in 6-Chloro-5-ethylthioindole) would likely increase lipophilicity (higher LogP) compared to methyl or carboxylate analogs, influencing membrane permeability in drug design.
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